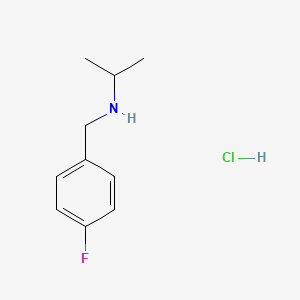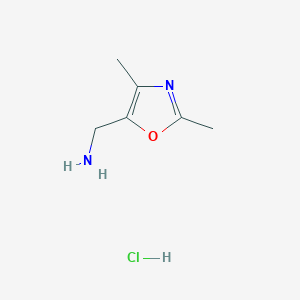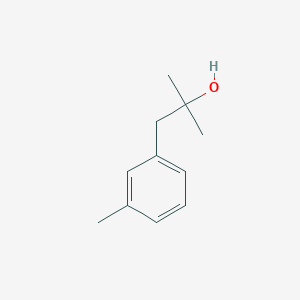
2-methyl-1-(3-methylphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-(3-methylphenyl)propan-2-ol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a methyl group and a 3-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mécanisme D'action
Target of Action
It is known that this compound belongs to the class of tertiary alcohols . Tertiary alcohols are often used as flavourings in food and have been detected in plant materials, fruits, or processed foods .
Mode of Action
Alcohols in general, including tertiary alcohols, are known to react with oxoacids and carboxylic acids to form esters plus water . This suggests that 2-methyl-1-(3-methylphenyl)propan-2-ol may interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s worth noting that alcohols can participate in a variety of biochemical reactions, including oxidation and reduction reactions, and can influence various metabolic pathways .
Pharmacokinetics
It’s known that the pharmacokinetics of alcohols can be influenced by factors such as the individual’s metabolic rate, the presence of food in the stomach, and the concentration of the alcohol .
Result of Action
It’s known that alcohols can have a variety of effects at the molecular and cellular level, depending on their specific targets and the pathways they affect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, temperature, and the specific biological environment can all impact the action of this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-methyl-1-(3-methylphenyl)propan-2-ol involves the reaction of 3-methylacetophenone with methylmagnesium bromide (a Grignard reagent) in the presence of dry ether. The reaction proceeds through the formation of an intermediate complex, which upon hydrolysis yields the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-1-(3-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into hydrocarbons or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, acids, and bases.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-methyl-1-(3-methylphenyl)propan-2-ol has several applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-1-phenylpropan-2-ol
- 2-(4-methylphenyl)propan-2-ol
- 2-methylpropan-2-ol
Uniqueness
2-methyl-1-(3-methylphenyl)propan-2-ol is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, biological activity, and applications compared to other similar compounds .
Propriétés
IUPAC Name |
2-methyl-1-(3-methylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-5-4-6-10(7-9)8-11(2,3)12/h4-7,12H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZZSQMBNNDMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione](/img/structure/B2747692.png)
![8-methoxy-N-[3-(methylsulfanyl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine](/img/structure/B2747693.png)
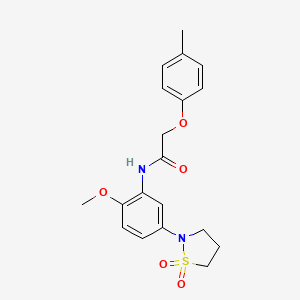
![2-chloro-5-nitro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2747695.png)
![2-(4-Chlorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylpropanamide](/img/structure/B2747696.png)
![4-[(2-Sulfanyl-1H-imidazol-1-yl)amino]benzonitrile](/img/structure/B2747698.png)
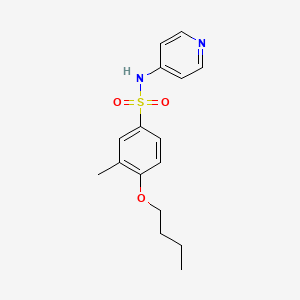
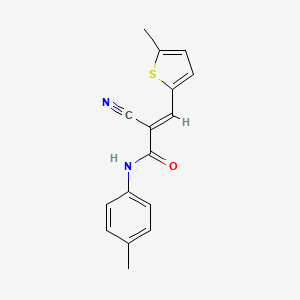
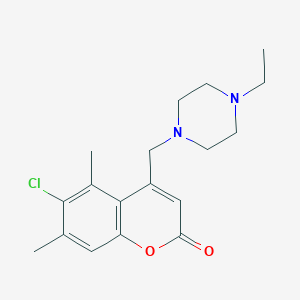
![3-(4-fluorophenyl)-8-methoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2747705.png)
![N-methyl-2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2747708.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2747711.png)
